JE-2147
Overview
Description
JE-2147 is a dipeptide protease inhibitor that has shown potent activity against a wide range of human immunodeficiency virus strains, including those resistant to multiple protease inhibitors . This compound contains allophenylnorstatine and has been identified as a promising candidate for treating patients with multi-protease inhibitor-resistant human immunodeficiency virus .
Preparation Methods
The synthesis of JE-2147 involves the incorporation of allophenylnorstatine into a dipeptide structure . The synthetic route typically includes the following steps:
Formation of the dipeptide backbone: This involves the coupling of amino acids under conditions that promote peptide bond formation.
Incorporation of allophenylnorstatine:
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods to confirm its structure.
Chemical Reactions Analysis
JE-2147 undergoes several types of chemical reactions, including:
Oxidation and reduction: These reactions can modify the functional groups within the compound, potentially altering its activity.
Substitution reactions: These reactions involve the replacement of one functional group with another, which can be used to modify the compound’s properties.
Hydrolysis: This reaction involves the cleavage of the peptide bond, which can lead to the degradation of the compound.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JE-2147 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of dipeptide protease inhibitors.
Biology: It is used to study the mechanisms of protease inhibition and the development of resistance in human immunodeficiency virus strains.
Medicine: It has potential therapeutic applications for treating patients with multi-protease inhibitor-resistant human immunodeficiency virus.
Industry: It can be used in the development of new protease inhibitors for various applications.
Mechanism of Action
JE-2147 exerts its effects by inhibiting the activity of human immunodeficiency virus protease, an enzyme essential for the maturation and replication of the virus . The compound binds to the active site of the protease, preventing it from cleaving the viral polyprotein precursors into functional proteins. This inhibition disrupts the viral life cycle and reduces the production of infectious virus particles .
Comparison with Similar Compounds
JE-2147 is unique among protease inhibitors due to its incorporation of allophenylnorstatine and its potent activity against multi-protease inhibitor-resistant human immunodeficiency virus strains . Similar compounds include:
Saquinavir: A widely used protease inhibitor with a different chemical structure and resistance profile.
Ritonavir: Another protease inhibitor with a distinct mechanism of action and resistance profile.
This compound’s unique structural features and potent activity against resistant strains make it a valuable compound for further development and research .
Biological Activity
JE-2147, also known as AG1776, is a potent HIV protease inhibitor that has been studied for its biological activity against various strains of HIV. This article provides a comprehensive overview of the compound's biological activity, including its efficacy, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is designed to inhibit the HIV protease enzyme, which is crucial for the viral replication cycle. By blocking this enzyme, this compound prevents the maturation of viral proteins, thereby inhibiting the production of infectious viral particles.
Efficacy Against HIV
Research indicates that this compound demonstrates effective antiviral activity against a wide spectrum of HIV-1 and HIV-2 strains, including clinical isolates. The compound has shown varying inhibitory concentrations (IC50) across different strains:
HIV Strain | IC50 (nM) |
---|---|
HIV-1 (NL4-3) | 0.5 |
HIV-2 (ROD) | 1.2 |
Simian Immunodeficiency Virus (SIV) | 0.8 |
These values suggest that this compound is particularly effective against HIV-1, with a low IC50 indicating high potency in inhibiting viral replication .
The mechanism by which this compound exerts its effects involves competitive inhibition of the HIV protease. It binds to the active site of the enzyme, preventing it from cleaving viral polyproteins into functional proteins necessary for viral assembly and replication. This action leads to a buildup of immature viral particles that cannot infect new cells.
Case Studies and Research Findings
- In Vitro Studies : In laboratory settings, this compound has been tested against various HIV strains and has consistently shown strong antiviral activity. A study reported that at concentrations above its IC50, this compound effectively reduced viral load in cell cultures infected with resistant strains of HIV .
- Resistance Profiles : Research has also explored the resistance profiles associated with this compound. Studies indicate that while some mutations in the protease gene can confer resistance to other inhibitors, this compound maintains efficacy against several mutant strains due to its unique binding properties .
- Combination Therapy : The potential for using this compound in combination with other antiretroviral agents has been investigated. Preliminary findings suggest that combining this compound with non-nucleoside reverse transcriptase inhibitors (NNRTIs) may enhance overall antiviral efficacy and reduce the likelihood of resistance development .
Properties
IUPAC Name |
(4R)-3-[(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutanoyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N3O5S/c1-20-11-8-9-14-23(20)18-33-30(39)28-32(3,4)41-19-35(28)31(40)27(37)25(17-22-12-6-5-7-13-22)34-29(38)24-15-10-16-26(36)21(24)2/h5-16,25,27-28,36-37H,17-19H2,1-4H3,(H,33,39)(H,34,38)/t25-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFQBQOBLVLKRF-RZDMPUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2C(SCN2C(=O)C(C(CC3=CC=CC=C3)NC(=O)C4=C(C(=CC=C4)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CNC(=O)[C@@H]2C(SCN2C(=O)[C@H]([C@H](CC3=CC=CC=C3)NC(=O)C4=C(C(=CC=C4)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171914 | |
Record name | JE-2147 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186538-00-1 | |
Record name | JE-2147 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186538001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JE-2147 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02668 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | JE-2147 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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